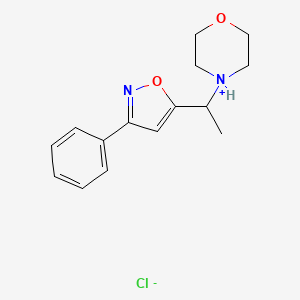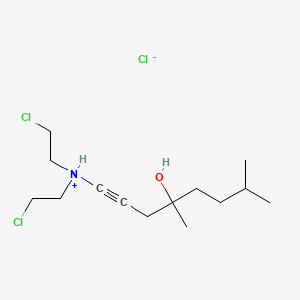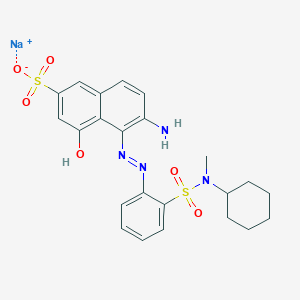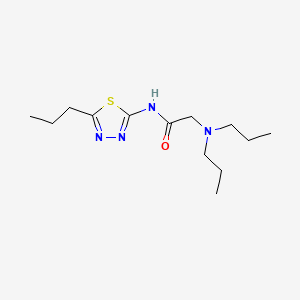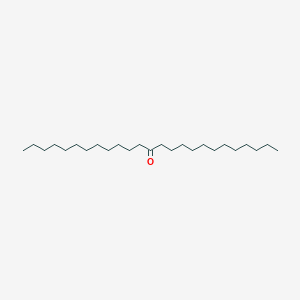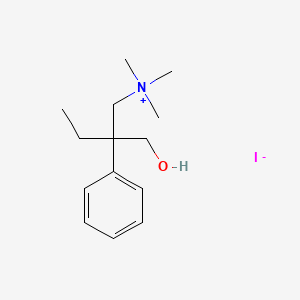
2-Methyl-2-pentyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentyl-1,3-benzodioxole is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Preparation Methods
The synthesis of 2-Methyl-2-pentyl-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of 2-heptanone with o-phenylenediamine under acidic conditions to form the desired benzodioxole structure . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-Methyl-2-pentyl-1,3-benzodioxole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-benzodioxole involves its interaction with specific molecular targets. For example, certain benzodioxole derivatives have been found to act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of inflammatory mediators.
Comparison with Similar Compounds
2-Methyl-2-pentyl-1,3-benzodioxole can be compared with other benzodioxole derivatives, such as:
2-Methyl-1,3-benzodioxole: Lacks the pentyl group, resulting in different chemical and biological properties.
2-Ethyl-2-pentyl-1,3-benzodioxole: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
2-Methyl-2-butyl-1,3-benzodioxole: Has a shorter alkyl chain, influencing its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
4436-30-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-2-pentyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O2/c1-3-4-7-10-13(2)14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
PELGNAVQBDNQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


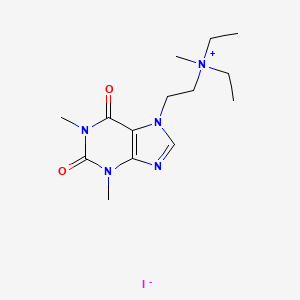
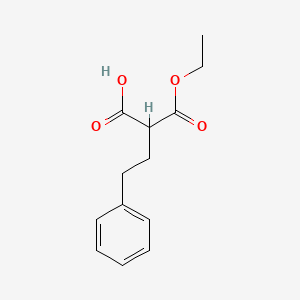
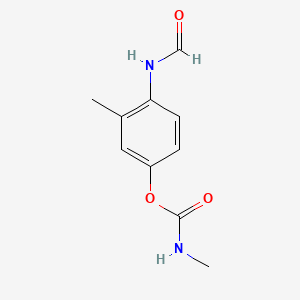

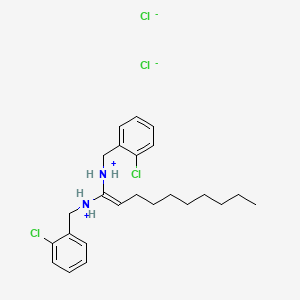
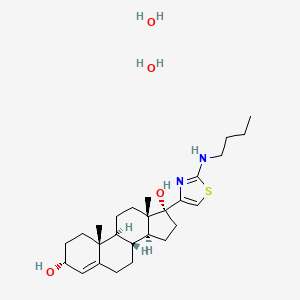
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
